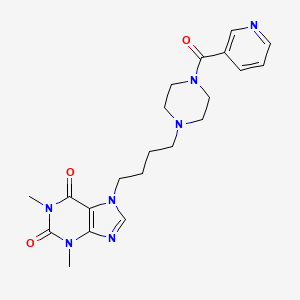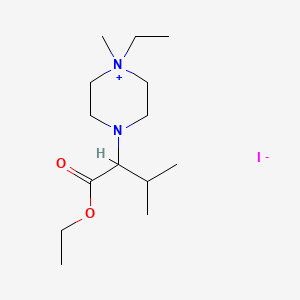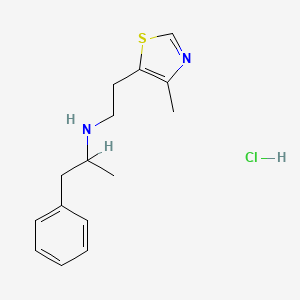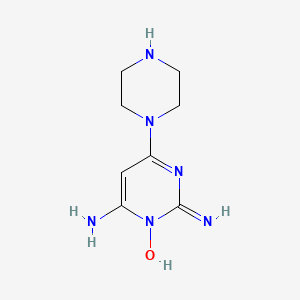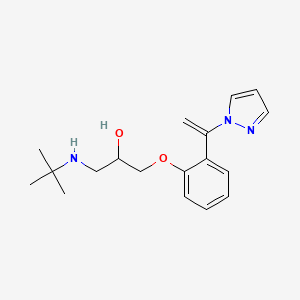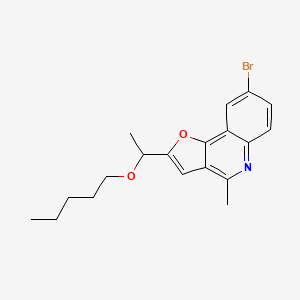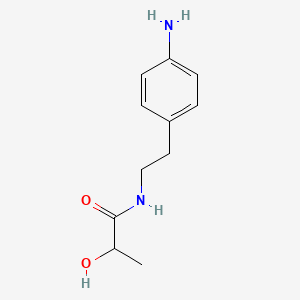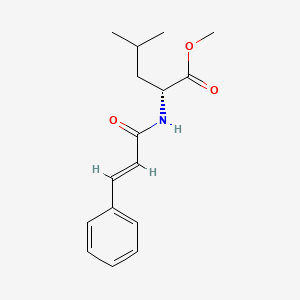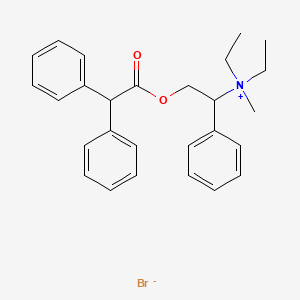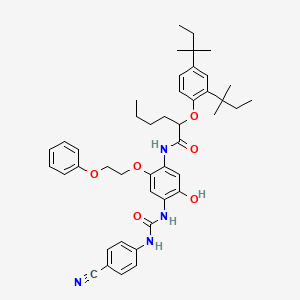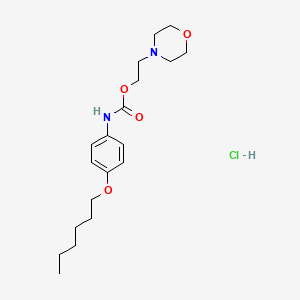
Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamic acid group, a phenyl ring substituted with a hexyloxy group, and a morpholinoethyl ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride typically involves the reaction of 4-(hexyloxy)aniline with 2-(morpholino)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, while the carbamic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents for the phenyl ring; nucleophiles like amines and alcohols for the carbamic acid group.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives or carbamate esters.
科学的研究の応用
Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The phenyl ring and carbamic acid group play crucial roles in binding to the target molecules, while the morpholinoethyl ester moiety can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
Uniqueness
Carbamic acid, (4-(hexyloxy)phenyl)-, 2-(morpholino)ethyl ester, monohydrochloride is unique due to the presence of the hexyloxy group on the phenyl ring and the morpholinoethyl ester moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
112923-00-9 |
|---|---|
分子式 |
C19H31ClN2O4 |
分子量 |
386.9 g/mol |
IUPAC名 |
2-morpholin-4-ylethyl N-(4-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C19H30N2O4.ClH/c1-2-3-4-5-13-24-18-8-6-17(7-9-18)20-19(22)25-16-12-21-10-14-23-15-11-21;/h6-9H,2-5,10-16H2,1H3,(H,20,22);1H |
InChIキー |
HIDJRZWYQYQZLC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


